

# 1-Benzylazetidine-2-carboxamide molecular weight and formula

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## Compound of Interest

Compound Name: 1-Benzylazetidine-2-carboxamide

Cat. No.: B1278376

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## Technical Guide: 1-Benzylazetidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a concise overview of **1-Benzylazetidine-2-carboxamide**, a substituted azetidine derivative. Due to the limited availability of public data on this specific molecule, this document focuses on its fundamental physicochemical properties and a proposed synthetic route derived from established methodologies for analogous compounds. Azetidine scaffolds are of significant interest in medicinal chemistry, often serving as constrained bioisosteres that can enhance pharmacological properties. While the biological profile of **1-Benzylazetidine-2-carboxamide** is not extensively documented, related azetidine-2-carboxamides have been investigated for activities including the inhibition of STAT3 and GABA uptake. This guide serves as a foundational resource for researchers interested in the synthesis and potential evaluation of this compound.

## Physicochemical Properties

The fundamental molecular characteristics of **1-Benzylazetidine-2-carboxamide** are summarized below. These properties are essential for experimental design, including reaction stoichiometry, and for the interpretation of analytical data.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O
Molecular Weight	190.24 g/mol
Exact Mass	190.110613 g/mol

## Proposed Synthetic Protocol

The following is a proposed experimental protocol for the synthesis of **1-Benzylazetidine-2-carboxamide**. This procedure is adapted from established methods for the synthesis of structurally similar compounds, including the amidation of N-benzyl-azetidine-2-carboxylic acid.

Objective: To synthesize **1-Benzylazetidine-2-carboxamide** from 1-Benzylazetidine-2-carboxylic acid.

Materials:

- 1-Benzylazetidine-2-carboxylic acid
- Thionyl chloride (SOCl<sub>2</sub>) or a suitable peptide coupling agent (e.g., HATU, HBTU)
- Ammonia solution (e.g., 25% in water or 7N in methanol)
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., dichloromethane/methanol mixture)

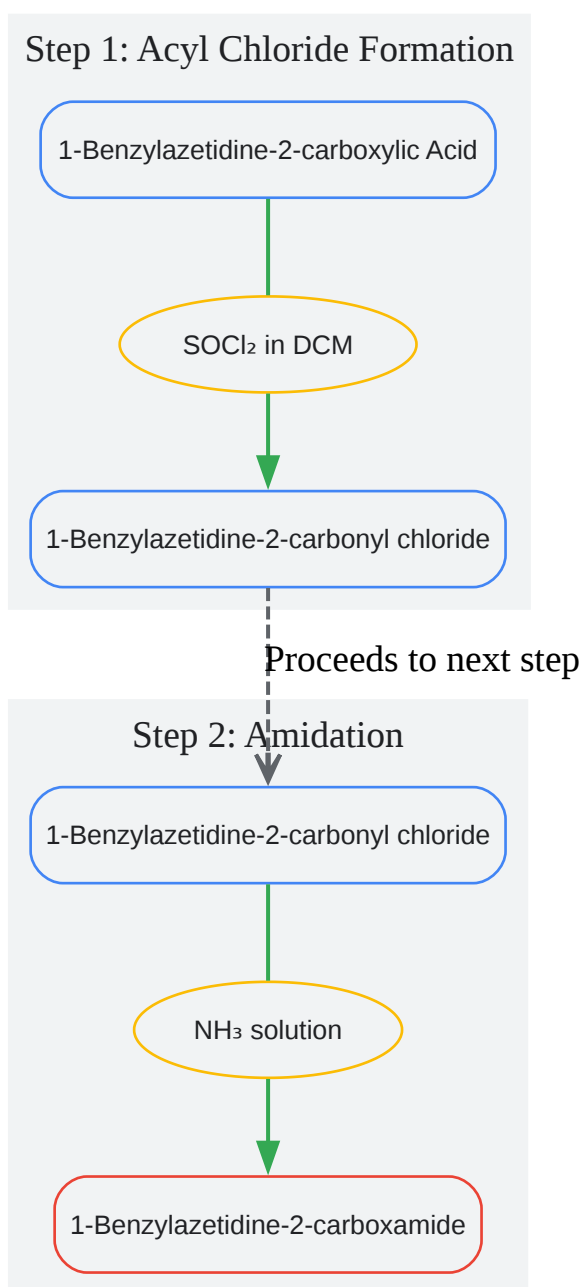
Procedure:

- Activation of the Carboxylic Acid:
  - Dissolve 1-Benzylazetidine-2-carboxylic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the solution.
  - Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours until the formation of the acyl chloride is complete (monitor by TLC or IR spectroscopy).
  - Remove the solvent and excess thionyl chloride under reduced pressure.
- Amidation:
  - Dissolve the resulting crude acyl chloride in anhydrous dichloromethane.
  - Cool the solution to 0 °C.
  - Slowly add an excess of concentrated ammonia solution.
  - Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature overnight.
- Work-up and Extraction:
  - Quench the reaction by adding water.
  - Separate the organic layer.
  - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
  - Purify the crude **1-Benzylazetidine-2-carboxamide** by silica gel column chromatography, using a suitable eluent system such as a gradient of methanol in dichloromethane.
  - Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
- Characterization:
  - Confirm the identity and purity of the synthesized **1-Benzylazetidine-2-carboxamide** using analytical techniques such as NMR spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), mass spectrometry, and HPLC.

## Visualized Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **1-Benzylazetidine-2-carboxamide** from its carboxylic acid precursor.



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Caption: Proposed synthesis of **1-Benzylazetidine-2-carboxamide**.

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